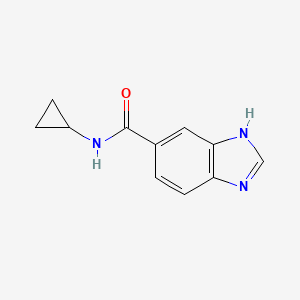![molecular formula C27H29N3O4 B7470367 (2R)-N-(1-adamantylcarbamoyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]propanamide](/img/structure/B7470367.png)
(2R)-N-(1-adamantylcarbamoyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-N-(1-adamantylcarbamoyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]propanamide, also known as ACPA, is a chemical compound that has garnered attention in the scientific community for its potential applications in research. ACPA is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH) and has been studied for its effects on the endocannabinoid system.
Wirkmechanismus
(2R)-N-(1-adamantylcarbamoyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]propanamide inhibits FAAH, an enzyme responsible for breaking down endocannabinoids such as anandamide. By inhibiting FAAH, (2R)-N-(1-adamantylcarbamoyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]propanamide increases the levels of endocannabinoids in the body, leading to a range of physiological effects. Endocannabinoids are known to modulate pain, inflammation, and mood.
Biochemical and Physiological Effects
Studies have shown that (2R)-N-(1-adamantylcarbamoyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]propanamide can reduce pain and inflammation in animal models. It has also been shown to have anxiolytic effects, reducing anxiety in animal models. (2R)-N-(1-adamantylcarbamoyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]propanamide's effects on the endocannabinoid system have also been studied in relation to addiction and substance abuse.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2R)-N-(1-adamantylcarbamoyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]propanamide in lab experiments is its potency as an FAAH inhibitor. This allows for the study of the endocannabinoid system and its effects on various physiological processes. However, (2R)-N-(1-adamantylcarbamoyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]propanamide's specificity for FAAH may limit its use in certain experiments, as it may not fully represent the effects of endocannabinoids in the body.
Zukünftige Richtungen
There are several future directions for research involving (2R)-N-(1-adamantylcarbamoyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]propanamide. One area of interest is its potential therapeutic applications in pain management and inflammation. (2R)-N-(1-adamantylcarbamoyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]propanamide's effects on the endocannabinoid system may also be studied in relation to neurological disorders such as anxiety and depression. Additionally, further research may be conducted on the specificity of (2R)-N-(1-adamantylcarbamoyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]propanamide for FAAH and its potential limitations in lab experiments.
Synthesemethoden
(2R)-N-(1-adamantylcarbamoyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]propanamide can be synthesized through a multi-step reaction starting with 1-adamantylamine and 9-oxo-10H-acridine-2-carboxylic acid. The reaction involves the formation of an amide bond between the two compounds, resulting in the formation of (2R)-N-(1-adamantylcarbamoyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]propanamide.
Wissenschaftliche Forschungsanwendungen
(2R)-N-(1-adamantylcarbamoyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]propanamide has been studied for its potential therapeutic applications in various areas of research, including pain management, inflammation, and neurological disorders. Its ability to inhibit FAAH has been shown to increase levels of endocannabinoids, which are known to have anti-inflammatory and analgesic effects.
Eigenschaften
IUPAC Name |
(2R)-N-(1-adamantylcarbamoyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4/c1-15(25(32)29-26(33)30-27-12-16-8-17(13-27)10-18(9-16)14-27)34-19-6-7-23-21(11-19)24(31)20-4-2-3-5-22(20)28-23/h2-7,11,15-18H,8-10,12-14H2,1H3,(H,28,31)(H2,29,30,32,33)/t15-,16?,17?,18?,27?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEXNQKSGYBJBY-AEBPFMNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)NC12CC3CC(C1)CC(C3)C2)OC4=CC5=C(C=C4)NC6=CC=CC=C6C5=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NC(=O)NC12CC3CC(C1)CC(C3)C2)OC4=CC5=C(C=C4)NC6=CC=CC=C6C5=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bisprop-2-enamide](/img/structure/B7470294.png)

![4-[3-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-oxopropyl]-1,4-benzoxazin-3-one](/img/structure/B7470312.png)




![N-(2-bromophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide](/img/structure/B7470341.png)
![[1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol](/img/structure/B7470345.png)

![1-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]pyrrolidin-2-one](/img/structure/B7470375.png)
![3,4-dihydro-1H-isoquinolin-2-yl-(5-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470381.png)